
5-(4-(Trimethylsilyl)phenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with 3-bromopyridine-5-carbaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID.
Reduction: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-METHANOL.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-(TRIMETHYLSILYL)BENZALDEHYDE: Similar structure but lacks the pyridine ring.
3-FORMYLPYRIDINE: Similar structure but lacks the trimethylsilyl group.
5-(TRIMETHYLSILYL)PYRIDINE-3-CARBALDEHYDE: Similar structure but with different substitution patterns.
Uniqueness: 5-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBALDEHYDE is unique due to the presence of both the trimethylsilyl group and the formyl group on a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17NOSi |
|---|---|
Molecular Weight |
255.39 g/mol |
IUPAC Name |
5-(4-trimethylsilylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)15-6-4-13(5-7-15)14-8-12(11-17)9-16-10-14/h4-11H,1-3H3 |
InChI Key |
UXHPWGNEZXRVJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


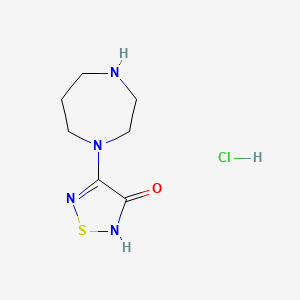
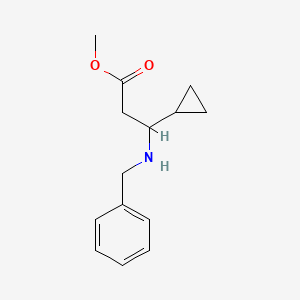

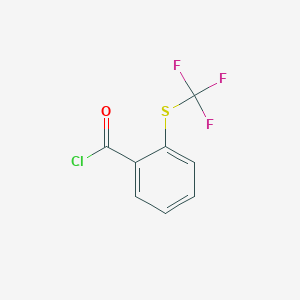
![1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride](/img/structure/B14864051.png)
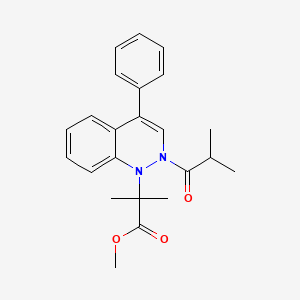

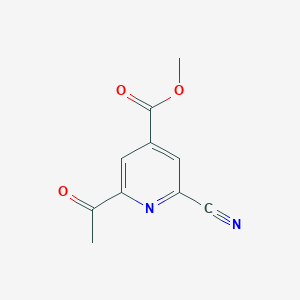

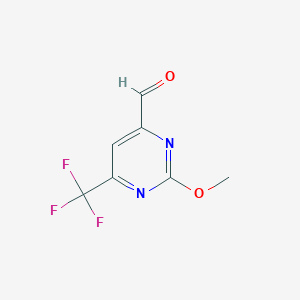
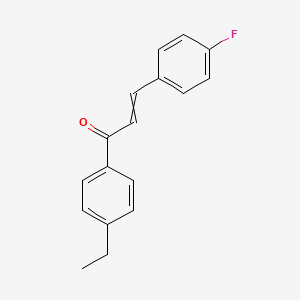

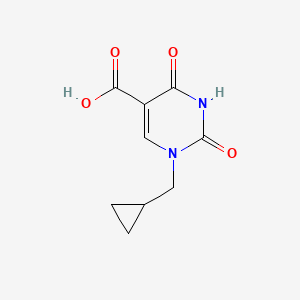
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid](/img/structure/B14864105.png)
